molecular formula C16H24N2O3S B276406 Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Katalognummer B276406
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IOYFUBFZVDUZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CX-5461 and is known for its ability to selectively target cancer cells.

Wirkmechanismus

CX-5461 inhibits RNA polymerase I by binding to the DNA template and preventing the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells. CX-5461 has been shown to be highly selective for cancer cells, making it a potential targeted therapy for cancer treatment.
Biochemical and Physiological Effects:
CX-5461 has been shown to have minimal toxicity in normal cells and has a favorable pharmacokinetic profile. It has been shown to be well-tolerated in preclinical studies and clinical trials. CX-5461 has also been shown to have synergistic effects when used in combination with other cancer treatments such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

CX-5461 has several advantages for lab experiments. It is highly selective for cancer cells, making it a potential targeted therapy for cancer treatment. It has also been shown to have minimal toxicity in normal cells and is well-tolerated in preclinical studies and clinical trials. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its effectiveness as a cancer treatment.

Zukünftige Richtungen

There are several future directions for CX-5461 research. One potential direction is the development of CX-5461 as a combination therapy with other cancer treatments such as chemotherapy and radiation therapy. Another potential direction is the investigation of CX-5461 for the treatment of other diseases such as viral infections and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of CX-5461 to improve its solubility and stability.

Synthesemethoden

CX-5461 can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate with cyclohexyl isocyanate, followed by the reaction with ethyl chloroformate to form CX-5461. The purity of the compound can be improved by further purification techniques such as recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Eigenschaften

Produktname

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Molekularformel

C16H24N2O3S

Molekulargewicht

324.4 g/mol

IUPAC-Name

ethyl 2-(cyclohexylcarbamoylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H24N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H2,17,18,20)

InChI-Schlüssel

IOYFUBFZVDUZMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2CCCCC2

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.